

# 3'-Bromopropiophenone CAS number and molecular structure

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## Compound of Interest

Compound Name: 3'-Bromopropiophenone

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## Technical Guide: 3'-Bromopropiophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**3'-Bromopropiophenone** is an aromatic ketone that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring a bromine atom at the meta-position of the phenyl ring relative to the propiophenone core, provides two reactive sites: the carbonyl group and the bromo-aromatic moiety. This dual functionality makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The bromine atom can be readily substituted or used as a handle in cross-coupling reactions, while the ketone group allows for various modifications and extensions of the carbon skeleton.

This guide provides a comprehensive overview of **3'-Bromopropiophenone**, including its chemical and physical properties, detailed experimental protocols for its synthesis and a representative application, and key spectral data for its characterization.

### Chemical Identity and Properties

CAS Number: 19829-31-3<sup>[1]</sup>

Molecular Structure:

- Molecular Formula:  $C_9H_9BrO$  [1]
- Molecular Weight: 213.07 g/mol [1]
- Synonyms: 1-(3-Bromophenyl)propan-1-one, m-Bromopropiophenone, 3-Bromophenyl ethyl ketone [2][3]

Table 1: Physical and Chemical Properties

Property	Value	Reference
Appearance	White to off-white or light yellow crystalline solid/powder	[2][4]
Melting Point	39-42 °C	[2][5]
Boiling Point	144-145 °C @ 20 mmHg	[4][5]
Density	~1.386 g/cm <sup>3</sup>	[5]
Solubility	Soluble in ethanol, acetone, chloroform, methanol; Slightly soluble in water.	[4]
Refractive Index	~1.545	[5]

## Spectroscopic Data

Characterization of **3'-Bromopropiophenone** is typically achieved through standard spectroscopic methods. The following tables summarize the key spectral data.

Table 2: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Reference
~8.09	s	1H	H-2 (aromatic)	[4]
~7.88	d	1H	H-6 (aromatic)	[4]
~7.67	d	1H	H-4 (aromatic)	[4]
~7.34	t	1H	H-5 (aromatic)	[4]
~2.98	q	2H	-C(=O)-CH <sub>2</sub> -	[4]
~1.22	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>	[4]

Table 3: Representative <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm Range	Assignment
~200	C=O (Ketone)
~139	C-1 (Aromatic, C-C=O)
~136	C-4 (Aromatic, C-H)
~131	C-6 (Aromatic, C-H)
~130	C-5 (Aromatic, C-H)
~127	C-2 (Aromatic, C-H)
~123	C-3 (Aromatic, C-Br)
~32	-C(=O)-CH <sub>2</sub> -
~8	-CH <sub>2</sub> -CH <sub>3</sub>

Table 4: Key IR and MS Data

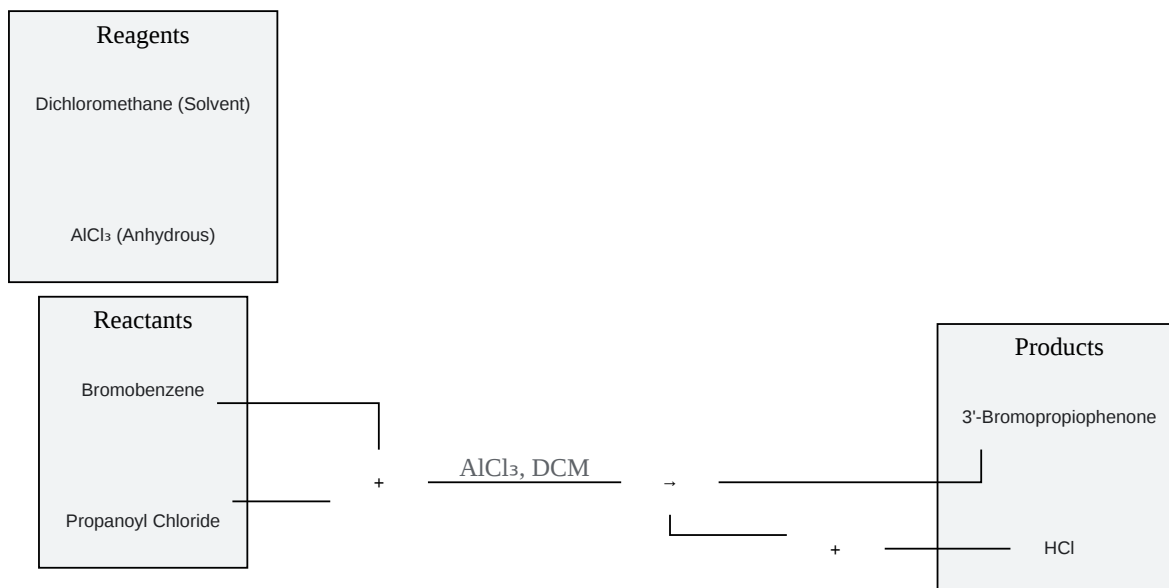
Spectroscopic Technique	Key Peaks / Fragments
IR Spectroscopy	~1685 $\text{cm}^{-1}$ (C=O stretch, aromatic ketone), ~3070 $\text{cm}^{-1}$ (C-H stretch, aromatic), ~2980 $\text{cm}^{-1}$ (C-H stretch, aliphatic), ~1570 $\text{cm}^{-1}$ (C=C stretch, aromatic), ~790 $\text{cm}^{-1}$ (C-H bend, meta-disubstituted aromatic)
Mass Spectrometry (EI)	m/z 212/214 ( $\text{M}^+$ , $\text{M}^+ + 2$ , due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes), 183/185 ( $[\text{M}-\text{C}_2\text{H}_5]^+$ ), 155/157 ( $[\text{M}-\text{C}_2\text{H}_5\text{CO}]^+$ ), 76 ( $\text{C}_6\text{H}_4^+$ )

## Experimental Protocols

### Synthesis of 3'-Bromopropiophenone via Friedel-Crafts Acylation

The primary synthetic route to **3'-Bromopropiophenone** is the Friedel-Crafts acylation of bromobenzene with propanoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride ( $\text{AlCl}_3$ ).<sup>[4]</sup> The bromine substituent on the benzene ring is a deactivating but ortho-, para-director. However, in Friedel-Crafts acylation, the steric hindrance at the ortho position often leads to a significant amount of the para-isomer and a smaller amount of the meta-isomer. The separation of these isomers can be challenging.

Reaction Scheme:



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Caption: Synthesis of **3'-Bromopropiophenone**.

Materials:

- Bromobenzene
- Propanoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

#### Procedure:

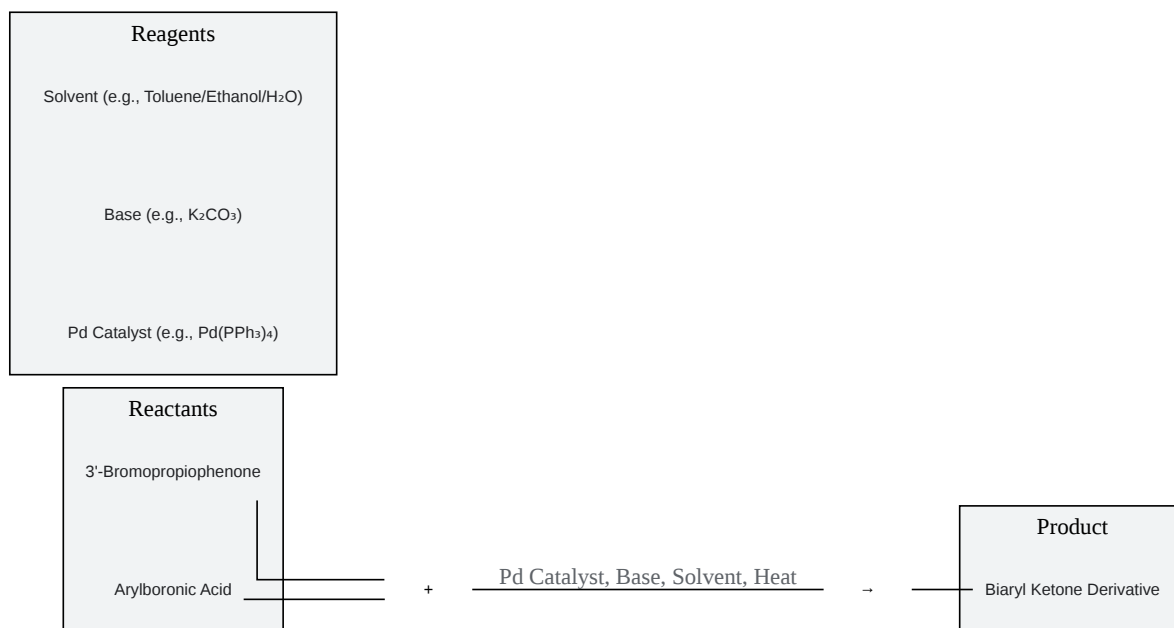
- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 equivalent) to the flask. Slowly add propanoyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired **3'-Bromopropiophenone**.

## Application in Synthesis: Suzuki-Miyaura Cross-Coupling

**3'-Bromopropiophenone** is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the site of the bromine atom, enabling the synthesis of more complex biaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.

Reaction Scheme:



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Caption: Suzuki-Miyaura coupling with **3'-Bromopropiophenone**.

Materials:

- **3'-Bromopropiophenone**
- Arylboronic acid or ester
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent system (e.g., a mixture of toluene, ethanol, and water)

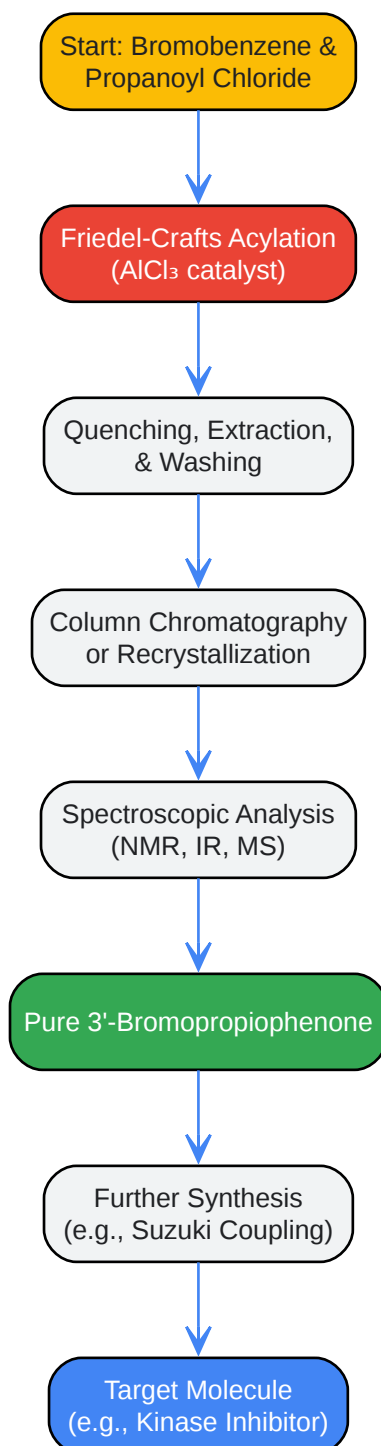
Procedure:

- **Reaction Setup:** To a round-bottom flask, add **3'-Bromopropiophenone** (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0 equivalents).
- **Solvent Addition:** Add the degassed solvent system to the flask.
- **Reaction:** Heat the mixture to reflux under an inert atmosphere for 4-12 hours, until TLC analysis indicates the consumption of the starting material.
- **Work-up:** Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
- **Extraction and Washing:** Wash the organic layer with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the desired biaryl ketone.



## Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to application of **3'-Bromopropiophenone**.



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Caption: General workflow for synthesis and application.

## Safety and Handling

**3'-Bromopropiophenone** is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

## Conclusion

**3'-Bromopropiophenone** is a key synthetic intermediate with broad applications in the development of complex organic molecules. Its straightforward synthesis via Friedel-Crafts acylation and the versatility of its bromo and keto functional groups make it a valuable tool for medicinal chemists and researchers in drug development. This guide provides the essential technical information and protocols to facilitate its synthesis, characterization, and use in further synthetic endeavors.

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